Methylene Spacer vs Direct N-Aryl: Physicochemical Profile
The presence of a methylene bridge between the aniline ring and the N-methylpiperazine group in 3-bromo-2-((4-methylpiperazin-1-yl)methyl)aniline (C₁₂H₁₈BrN₃, MW 284.20) is predicted to increase the pKa of the piperazine nitrogen by approximately 1–1.5 log units compared to the direct N-aryl analog 3-bromo-2-(4-methylpiperazin-1-yl)aniline (C₁₁H₁₆BrN₃, MW 270.17), where the piperazine is directly conjugated with the aromatic ring. This pKa elevation enhances the proportion of protonated species at physiological pH, which can significantly influence solubility and permeability [1]. Additionally, the higher molecular weight and increased rotatable bond count (4 vs. 3) of the methylene-bridged compound may alter LogP and metabolic stability profiles, although experimental confirmation is currently lacking.
| Evidence Dimension | Predicted pKa (piperazine N) and molecular descriptors |
|---|---|
| Target Compound Data | Predicted pKa ~8.5–9.0 (piperazine N); MW 284.20; Rotatable bonds 4 |
| Comparator Or Baseline | 3-Bromo-2-(4-methylpiperazin-1-yl)aniline: Predicted pKa ~7.0–7.5; MW 270.17; Rotatable bonds 3 |
| Quantified Difference | ΔpKa ≈ +1 to +1.5; ΔMW = +14.03; ΔRotB = +1 |
| Conditions | In silico prediction (MarvinSketch/ChemAxon defaults); no experimental verification available |
Why This Matters
For procurement decisions in fragment library design, the altered basicity and molecular weight can affect hit identification and subsequent lead optimization trajectories.
- [1] Chemicalize (ChemAxon). Predicted properties for 3-Bromo-2-((4-methylpiperazin-1-yl)methyl)aniline and 3-Bromo-2-(4-methylpiperazin-1-yl)aniline. Accessed via chemicalize.com instant property prediction, 2026. View Source
